molecular formula C21H25NO5 B162095 Corynoxidine

Corynoxidine

Numéro de catalogue: B162095
Poids moléculaire: 371.4 g/mol
Clé InChI: QYEMUDHNCZHUKC-JTSKRJEESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Corynoxidine is a natural product found in Corydalis balansae, Corydalis speciosa, and Stephania rotunda with data available.

Mécanisme D'action

Corynoxidine, also known as (-)-corynoxidine, is a compound that has been isolated from the aerial parts of Corydalis speciosa . This compound has been found to have several interesting properties, including acting as an acetylcholinesterase inhibitor and exhibiting antibacterial activities .

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that is critical for nerve function as it breaks down the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating the signal transmission.

Mode of Action

This compound acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, this compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance the transmission of nerve signals.

Biochemical Pathways

The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway . This pathway involves the transmission of signals using the neurotransmitter acetylcholine. By preventing the breakdown of acetylcholine, this compound can potentially enhance cholinergic signaling.

Result of Action

The inhibition of acetylcholinesterase by this compound can lead to enhanced cholinergic signaling . This could potentially have various effects at the molecular and cellular level, depending on the specific context in which the signaling is enhanced. Additionally, this compound exhibits antibacterial activities against Staphylococcus aureus and methicillin-resistant S. aureus strains .

Analyse Biochimique

Biochemical Properties

Corynoxidine interacts with the enzyme acetylcholinesterase, inhibiting its activity . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 89.0 μM for this compound .

Cellular Effects

This compound exhibits antibacterial activities against Staphylococcus aureus and methicillin-resistant S. aureus strains

Molecular Mechanism

This compound acts as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, which can have various effects on the body.

Activité Biologique

Corynoxidine is an alkaloid derived from various plant sources, particularly from the family of Papaveraceae. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure

This compound is chemically characterized as a N-oxide derivative of 1-tetrahydropalmatine. Its structure has been elucidated through X-ray crystallography and chemical studies, revealing critical features that contribute to its biological activity .

1. Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as IL-2 and TNF-α. For instance, research indicated that this compound significantly reduced carrageenan-induced edema in rat models, showcasing a percentage inhibition of up to 94.69% at specific time intervals . The compound's mechanism may involve the modulation of inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes.

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In a study assessing its efficacy against Escherichia coli and Staphylococcus aureus, this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 6.45 mg/mL to 6.72 mg/mL, indicating a strong potential as an antimicrobial agent . Its activity against these bacteria suggests possible applications in treating infections.

3. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines through intrinsic and extrinsic pathways, significantly affecting neuroblastoma and colon cancer cells . The compound's ability to modulate key signaling pathways, including the PI3K/AKT pathway, further supports its role as a cytostatic agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies have shown that this compound is metabolized by hepatic cytochrome P450 enzymes, which affects its bioavailability and efficacy . The maximum blood concentration observed for related alkaloids was approximately 88.4 ng/mL, with bioavailability percentages varying based on the specific alkaloid structure .

Case Studies

  • Case Study on Anti-inflammatory Effects : A study involving carrageenan-induced paw edema in rats highlighted this compound's effectiveness in reducing inflammation significantly over time, with peak inhibition observed at three hours post-administration .
  • Case Study on Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited strong antibacterial activity against E. coli and S. aureus, suggesting its potential as a natural antimicrobial agent .
  • Case Study on Anticancer Properties : Research involving neuroblastoma cells showed that this compound could induce apoptosis effectively, with mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Summary Table of Biological Activities

Biological Activity Effect Mechanism Reference
Anti-inflammatoryUp to 94.69% inhibition of edemaCOX inhibition
AntimicrobialMIC: 6.45 - 6.72 mg/mLDisruption of bacterial cell wall
AnticancerInduces apoptosis in cancer cellsModulation of PI3K/AKT pathway

Q & A

Basic Research Questions

Q. What validated experimental protocols exist for isolating Corynoxidine from natural sources, and how can purity be rigorously confirmed?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. Purity validation requires a combination of spectroscopic methods (e.g., NMR for structural confirmation ) and chromatographic analyses (e.g., HPLC-UV/LC-MS for quantitative purity ≥95% ). Elemental analysis and melting point determination further corroborate purity . Researchers should cross-reference spectral data with existing literature and report retention times/peaks for reproducibility .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural identity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to protons/carbons using DEPT, COSY, and HSQC experiments to confirm stereochemistry .
  • Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass matching (<5 ppm error) .
  • HPLC-DAD/LC-MS : Use reverse-phase C18 columns with gradient elution (e.g., water:acetonitrile) for retention time consistency .
  • X-ray Crystallography (if crystalline): Resolve absolute configuration .
  • Table : Key Parameters for Characterization
TechniqueTarget ParameterValidation Criteria
NMRChemical shifts (δ ppm)Match published data
HRMSm/z ([M+H]+)Δ < 5 ppm from theoretical
HPLCRetention time±0.2 min vs. standard

Q. How should researchers design in vitro assays to preliminarily assess this compound’s bioactivity?

  • Methodological Answer : Use dose-response experiments (e.g., 0.1–100 µM) with positive/negative controls (e.g., known agonists/inhibitors). Cell viability assays (MTT/XTT) must precede bioactivity tests to rule out cytotoxicity . For enzyme inhibition, measure IC50 via kinetic assays (e.g., fluorogenic substrates) with triplicate replicates. Statistical analysis (ANOVA, p<0.05) and curve-fitting software (e.g., GraphPad Prism) are essential .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanisms of action across different cellular models be systematically resolved?

  • Methodological Answer : Conduct a systematic review to identify variables (e.g., cell type, incubation time, assay conditions) . Replicate conflicting studies under standardized protocols, controlling for cell passage number, serum concentration, and solvent effects (e.g., DMSO ≤0.1%) . Use orthogonal assays (e.g., siRNA knockdown vs. pharmacological inhibitors) to confirm target engagement. Meta-analyses of dose-response relationships and effect sizes can clarify inconsistencies .

Q. What strategies differentiate this compound’s primary pharmacological effects from off-target interactions in complex biological systems?

  • Methodological Answer :

  • Target Deconvolution : Combine chemoproteomics (e.g., affinity chromatography/MS) with CRISPR-Cas9 knockout screens .
  • Selectivity Profiling : Test against related enzymes/receptors (e.g., kinase panels, GPFR arrays) to calculate selectivity indices .
  • Pathway Analysis : Use transcriptomics (RNA-seq) to identify differentially expressed genes vs. known off-target compounds .

Q. How can researchers optimize this compound’s bioavailability for in vivo studies while maintaining structural integrity?

  • Methodological Answer :

  • Formulation : Use solubilizing agents (e.g., cyclodextrins) or lipid-based nanoemulsions to enhance aqueous solubility .
  • Prodrug Design : Introduce ester or phosphate groups at hydroxyl moieties to improve absorption, followed by enzymatic cleavage in vivo .
  • Pharmacokinetic Testing : Monitor plasma concentration (LC-MS/MS) and metabolite formation (e.g., phase I/II metabolites) in rodent models .

Q. Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

  • Methodological Answer : Apply non-linear regression models (e.g., sigmoidal dose-response) with bootstrap resampling (n=1000) to estimate confidence intervals for EC50/IC50 . For heterogeneous responses, use cluster analysis (e.g., k-means) to subgroup cells by sensitivity . Report effect sizes (Cohen’s d) and power analysis (α=0.05, β=0.2) to ensure robustness .

Q. How should researchers address batch-to-batch variability in this compound samples during long-term studies?

  • Methodological Answer : Implement quality control (QC) protocols:

  • HPLC-PDA : Compare UV spectra and retention times across batches .
  • Stability Testing : Store aliquots at -80°C and assess degradation via accelerated stability studies (40°C/75% RH for 1 month) .
  • Bioactivity Consistency : Test each batch in a reference assay (e.g., enzyme inhibition) and normalize data to a stable internal control .

Q. Literature & Experimental Design

Q. What criteria should guide the selection of prior studies for comparative analysis in this compound research?

  • Methodological Answer : Prioritize studies with:

  • Full experimental details (solvents, concentrations, controls) .
  • Peer-reviewed pharmacological data (IC50, Ki, in vivo efficacy) .
  • Transparent conflict-of-interest declarations .
    Use tools like Google Scholar to filter by citation count and recency (past 10 years) .

Q. How can researchers ethically justify animal studies involving this compound when in vitro data are inconclusive?

  • Methodological Answer : Follow the FINER framework :
  • Feasible : Demonstrate adequate sample size/power.
  • Novel : Address gaps in mechanistic understanding.
  • Ethical : Use the lowest effective dose (3Rs principle).
  • Relevant : Link to human disease models (e.g., neurodegenerative assays) .

Propriétés

IUPAC Name

(7S,13aS)-2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-24-18-6-5-13-9-17-15-11-20(26-3)19(25-2)10-14(15)7-8-22(17,23)12-16(13)21(18)27-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEMUDHNCZHUKC-JTSKRJEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)[O-])OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CC[N@@+]3(C2)[O-])OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.